Homoferreirin is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and methoxy groups at positions 2' and 4' respectively. It has a role as a plant metabolite. It is a dimethoxyflavanone and a dihydroxyflavanone. It derives from a flavanone.
Homoferreirin
CAS No.: 482-01-9
Cat. No.: VC21337674
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 482-01-9 |
---|---|
Molecular Formula | C17H16O6 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 |
Standard InChI Key | LMLDNMHDNFCNCW-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC |
Melting Point | 168-169°C |
Chemical Structure and Properties
Homoferreirin belongs to the class of organic compounds known as 4'-O-methylated isoflavonoids, specifically classified as a dihydroxyflavanone. The compound has a molecular formula of C17H16O6 and a molecular weight of 316.30 g/mol . Its structure is characterized by a flavanone backbone substituted with hydroxyl groups at positions 5 and 7 and methoxy groups at positions 2' and 4' respectively . The IUPAC name for Homoferreirin is 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one .
The chemical structure of Homoferreirin includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups provides potential antioxidant properties through hydrogen donation mechanisms, while the methoxy groups influence its lipophilicity and binding affinity to biological targets. The compound has a planar structure with three rings, characteristic of flavonoid compounds.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Homoferreirin based on experimental and computational analyses.
Natural Sources and Distribution
Homoferreirin has been identified in several plant species, particularly those belonging to the Fabaceae family. The compound was initially isolated from the heartwood of Ougeinia dalbergioides (now known as Desmodium oojeinense) . It has also been detected in Cicer arietinum (chickpeas) and other pulses, making it a potential biomarker for the consumption of these foods .
Recent phytochemical studies have expanded our knowledge of the natural distribution of Homoferreirin. The compound has been tentatively identified in heartwood extracts of Dalbergia tonkinensis, a species known for its rich content of bioactive flavonoids . The presence of Homoferreirin in various Dalbergia species is particularly noteworthy, as these plants have been traditionally used in herbal medicine across different cultures.
Plant Sources of Homoferreirin
Table 2 presents the known plant sources of Homoferreirin and their taxonomic classification.
Analytical Methods for Identification
The identification and quantification of Homoferreirin in plant extracts typically involve chromatographic techniques coupled with mass spectrometry. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been particularly effective in detecting and characterizing this compound in complex plant matrices.
In the analysis of Dalbergia tonkinensis heartwood extracts, Homoferreirin was identified based on its characteristic mass spectrometry profile. The compound exhibited an excimer ion peak at m/z 317.1011 [M+H]+ (δ = -1.49 ppm) with the molecular formula C17H16O6 . The fragmentation pattern revealed characteristic secondary fragments, including m/z 289.1065 [M+H-CO]+, m/z 257.0802 [M+H-CO-CH3OH]+, m/z 229.0855 [M+H-CO-CH3OH-CO]+, m/z 197.0595 [M+H-CO-CH3OH-CO-CH3OH]+, and m/z 179.0697 [M+H-CO-CH3OH-CO-CH3OH-H2O]+ .
Mass Spectrometry Data for Homoferreirin
The fragmentation pattern in mass spectrometry provides valuable information for the structural elucidation of Homoferreirin. Table 3 summarizes the key mass spectrometry data reported for this compound.
These mass spectrometry data are consistent with the structure of Homoferreirin and provide a reliable method for its identification in complex mixtures.
Research Applications and Future Directions
The unique chemical structure and potential biological activities of Homoferreirin make it a compound of interest for various research applications. As a natural isoflavonoid with potential antioxidant and other bioactivities, Homoferreirin may have applications in pharmaceutical, nutraceutical, and cosmetic industries.
Analytical Standards and Biomarkers
As a compound present in chickpeas and other pulses, Homoferreirin has potential applications as a biomarker for the consumption of these foods . The development of sensitive and specific analytical methods for the detection and quantification of Homoferreirin in biological samples could facilitate nutritional and epidemiological studies focusing on the relationship between pulse consumption and health outcomes.
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